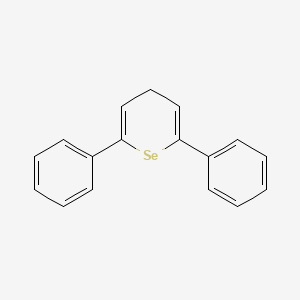
2,6-Diphenyl-4H-selenopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenyl-4H-selenopyran is a heterocyclic compound containing selenium. It is part of the broader class of selenopyrans, which are known for their unique chemical properties and potential applications in various fields. The presence of selenium in the heterocyclic ring imparts distinct characteristics to this compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Diphenyl-4H-selenopyran can be synthesized through the reaction of 1,5-diaryl-3,3-diphenylpentane-1,5-diones with aluminum selenide (Al2Se3) in the presence of hydrochloric acid (HCl) and acetic acid (AcOH). This reaction yields 2,6-diaryl-4,4-diphenyl-4H-selenopyrans in satisfactory amounts . Another method involves the oxidation of 3,5-dimethyl-2,6-diphenyl-4H-selenopyran using potassium permanganate in acetone or acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and solvents like potassium permanganate, acetone, and acetonitrile suggests that large-scale production is feasible with appropriate optimization.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diphenyl-4H-selenopyran undergoes various chemical reactions, including oxidation, substitution, and photoreactions.
Common Reagents and Conditions:
Substitution: Bromination or nitration at positions 3 and 5 can be achieved using appropriate reagents.
Major Products:
Wissenschaftliche Forschungsanwendungen
2,6-Diphenyl-4H-selenopyran has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds and dyes.
Biology: The unique properties of selenium make it a potential candidate for biological studies, particularly in understanding selenium’s role in biological systems.
Wirkmechanismus
The mechanism of action of 2,6-Diphenyl-4H-selenopyran involves its ability to undergo oxidation and substitution reactions. The selenium atom in the heterocyclic ring plays a crucial role in these reactions, influencing the compound’s reactivity and stability. The exact molecular targets and pathways are still under investigation, but the compound’s behavior in oxidation reactions suggests its potential as an intermediate in synthesizing other selenium-containing compounds .
Vergleich Mit ähnlichen Verbindungen
2,6-Diphenyl-4H-thiopyran: Similar in structure but contains sulfur instead of selenium.
2,6-Diphenyl-4H-pyran: Contains oxygen instead of selenium.
Comparison: 2,6-Diphenyl-4H-selenopyran is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur and oxygen analogs. Selenium’s larger atomic size and different electronegativity influence the compound’s reactivity and stability, making it a valuable compound for specific applications that its sulfur and oxygen counterparts may not fulfill .
Eigenschaften
CAS-Nummer |
91404-04-5 |
|---|---|
Molekularformel |
C17H14Se |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
2,6-diphenyl-4H-selenopyran |
InChI |
InChI=1S/C17H14Se/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-6,8-13H,7H2 |
InChI-Schlüssel |
SYKYARMDQZYTCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C([Se]C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















